molecular formula C17H24N4O4 B6783518 5-[4-Methoxy-1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole

5-[4-Methoxy-1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole

Cat. No.: B6783518
M. Wt: 348.4 g/mol
InChI Key: CASIVNAVXSISHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-Methoxy-1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of multiple heteroatoms in its structure makes this compound particularly interesting for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Methoxy-1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The piperidine ring is usually introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic center on the oxadiazole precursor .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-[4-Methoxy-1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5-[4-Methoxy-1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and ultimately exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[4-Methoxy-1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole lies in its multi-heterocyclic structure, which combines the properties of oxadiazole, piperidine, and oxazole rings.

Properties

IUPAC Name

5-[4-methoxy-1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4/c1-22-17(5-7-21(8-6-17)12-14-4-11-24-19-14)16-18-15(20-25-16)13-2-9-23-10-3-13/h4,11,13H,2-3,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASIVNAVXSISHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)CC2=NOC=C2)C3=NC(=NO3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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